Cas no 2167305-00-0 (tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate)

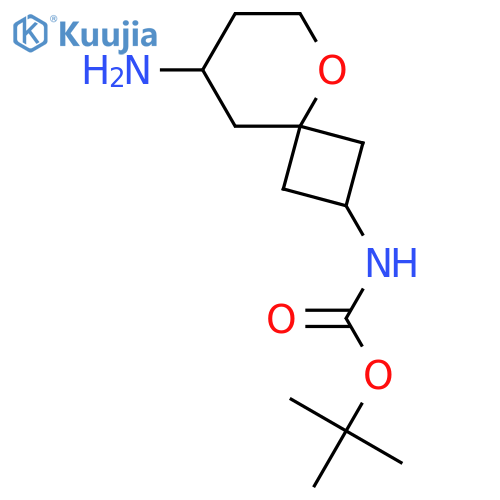

2167305-00-0 structure

商品名:tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate

tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl N-(8-amino-5-oxaspiro[3.5]non-2-yl)carbamate (ACI)

- Carbamic acid, N-(8-amino-5-oxaspiro[3.5]non-2-yl)-, 1,1-dimethylethyl ester (ACI)

- tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate

-

- インチ: 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(8-10)6-9(14)4-5-17-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)

- InChIKey: SCVNJVQJOWBBHP-UHFFFAOYSA-N

- ほほえんだ: O=C(NC1CC2(CC(N)CCO2)C1)OC(C)(C)C

tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22143738-0.1g |

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 0.1g |

$301.0 | 2023-09-16 | |

| Enamine | EN300-22143738-0.05g |

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 0.05g |

$202.0 | 2023-09-16 | |

| Enamine | EN300-22143738-5.0g |

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 5g |

$2525.0 | 2023-05-31 | |

| Enamine | EN300-22143738-10.0g |

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 10g |

$3746.0 | 2023-05-31 | |

| Enamine | EN300-22143738-5g |

tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 5g |

$2525.0 | 2023-09-16 | |

| 1PlusChem | 1P02905I-2.5g |

tert-butylN-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 2.5g |

$2172.00 | 2023-12-19 | |

| 1PlusChem | 1P02905I-5g |

tert-butylN-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 5g |

$3183.00 | 2023-12-19 | |

| Aaron | AR0290DU-10g |

tert-butylN-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| 1PlusChem | 1P02905I-10g |

tert-butylN-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 10g |

$4692.00 | 2023-12-19 | |

| 1PlusChem | 1P02905I-500mg |

tert-butylN-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate |

2167305-00-0 | 95% | 500mg |

$902.00 | 2023-12-19 |

tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2167305-00-0 (tert-butyl N-{8-amino-5-oxaspiro3.5nonan-2-yl}carbamate) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量